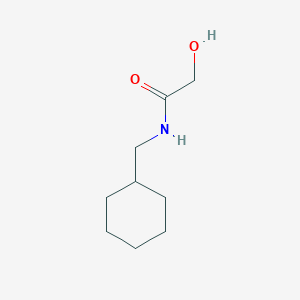

N-(cyclohexylmethyl)-2-hydroxyacetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-(cyclohexylmethyl)-2-hydroxyacetamide is a chemical compound that is structurally characterized by the presence of a cyclohexylmethyl group attached to the nitrogen atom of an acetamide moiety, with a hydroxyl group on the acetyl carbon. While the specific compound N-(cyclohexylmethyl)-2-hydroxyacetamide is not directly mentioned in the provided papers, related compounds with similar structural features have been synthesized and studied for various applications, including medicinal chemistry and materials science.

Synthesis Analysis

The synthesis of related compounds often involves multi-step reactions, starting with the acetylation of amines, followed by further functional group transformations. For instance, the synthesis of N-hydroxyacetaminophen involves the reduction of potassium p-nitrophenyl sulfate to a hydroxylamine, followed by acetylation and treatment with sulfatase . Similarly, the synthesis of various hydroxyacetamides has been achieved through reactions such as ammonolysis of ethyl esters, dehydration of amine salts, or reaction of amines with lactides . These methods could potentially be adapted for the synthesis of N-(cyclohexylmethyl)-2-hydroxyacetamide.

Molecular Structure Analysis

The molecular structure of compounds similar to N-(cyclohexylmethyl)-2-hydroxyacetamide often features cyclohexyl groups in a chair conformation, with planar amide N and C atoms. The crystal packing can be stabilized by intermolecular hydrogen bonds and aromatic π-π stacking interactions, as seen in the structure of N,N-dicyclohexyl-2-(5,7-dichloro-8-quinolyloxy)acetamide . These structural characteristics are important for understanding the physical properties and reactivity of the compound.

Chemical Reactions Analysis

Hydroxyacetamides can participate in various chemical reactions due to their functional groups. For example, the hydroxyl group can be involved in esterification or etherification reactions, while the amide group can undergo reactions such as acylation or nucleophilic substitution. The presence of a cyclohexylmethyl group could influence the reactivity by steric effects or through conformational preferences .

Physical and Chemical Properties Analysis

The physical and chemical properties of hydroxyacetamides are influenced by their molecular structure. The presence of hydrogen-bond donors and acceptors, such as the hydroxyl and amide groups, can lead to specific intermolecular interactions that affect properties like solubility, melting point, and crystal formation . The stability of these compounds can vary with pH and temperature, as seen with N-hydroxyacetaminophen, which is moderately unstable under physiological conditions . The cyclohexylmethyl group may also impact the lipophilicity and overall molecular conformation, which are relevant for biological activity .

Scientific Research Applications

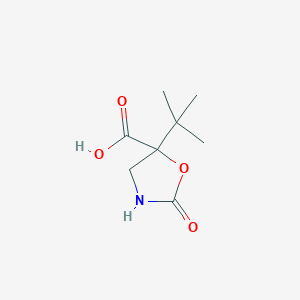

Synthesis and Characterization :

- Hydroxyacetamides, including N-(cyclohexylmethyl)-2-hydroxyacetamide, have been synthesized for potential applications as anticonvulsant agents. Their synthesis and characterization using spectroscopic methods have been a significant area of study (Luis S. Zamudio Rivera, Lourdes Carrillo, & Teresa Mancilla, 2000).

Crystal Structure Analysis :

- The crystal structure of N-phenyl-2-hydroxyacetamide, a compound similar to N-(cyclohexylmethyl)-2-hydroxyacetamide, has been analyzed, revealing insights into its molecular arrangement and potential for various applications (G. Perpétuo & J. Janczak, 2009).

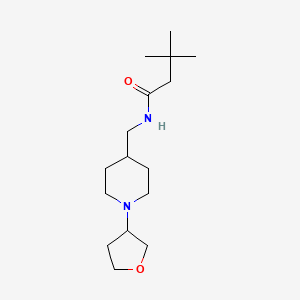

Chemoselective Acetylation in Drug Synthesis :

- N-(2-Hydroxyphenyl)acetamide, a related compound, is used as an intermediate in the natural synthesis of antimalarial drugs. Its synthesis through chemoselective acetylation highlights the role of hydroxyacetamides in pharmaceutical manufacturing (Deepali B Magadum & G. Yadav, 2018).

Electrochemical Synthesis :

- The electrochemical synthesis of 2-hydroxyacetamide derivatives, including those containing a γ-lactone ring, has been explored. This method offers a sustainable and catalyst-free approach to synthesizing hydroxyacetamides (Abbas Maleki, D. Nematollahi, F. Rasouli, & A. Zeinodini-Meimand, 2016).

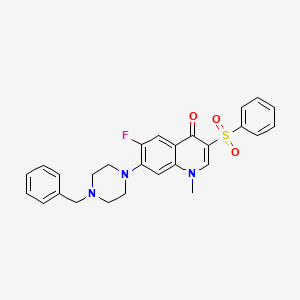

Role in Nuclear Waste Management :

- N,N-dialkyl-2-hydroxyacetamides have been studied for the separation of trivalent actinides from high-level liquid waste, showcasing their potential in nuclear waste management and environmental remediation (T. Prathibha, R. Kumaresan, B. Selvan, K. Venkatesan, M. Antony, & P. Vasudeva Rao, 2016).

Radiolytic Stability Assessment :

- The radiation stability of N,N-di-alkyl-2-hydroxyacetamide derivatives was assessed, which is crucial for their application in environments exposed to gamma irradiation, such as in nuclear technology (T. Prathibha, B. Selvan, K. Venkatesan, S. Rajeswari, & M. Antony, 2017).

Mechanism of Action

Target of Action

N-(cyclohexylmethyl)-2-hydroxyacetamide, also known as 6-O-Cyclohexylmethyl Guanine , primarily targets Cyclin-A2 and Cyclin-dependent kinase 2 . These proteins play crucial roles in cell cycle regulation, particularly in the transition from the G1 phase to the S phase .

Mode of Action

It is classified as a novel stimulant and substituted cathinone . Substituted cathinones are modified based on the structure of cathinone, an alkaloid found in the Khat plant . These compounds have been reported to cause psychoactive effects similar to amphetamines .

Biochemical Pathways

As a substituted cathinone, it is likely to influence the monoaminergic system, particularly the dopamine, norepinephrine, and serotonin pathways . These pathways are involved in mood regulation, reward processing, and motor control.

Pharmacokinetics

It is known that substituted cathinones generally have a rapid onset and short duration of action . The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound remain to be elucidated.

Result of Action

The molecular and cellular effects of N-(cyclohexylmethyl)-2-hydroxyacetamide’s action are largely unknown. As a substituted cathinone, it is likely to increase the release and inhibit the reuptake of monoamines, leading to an accumulation of these neurotransmitters in the synaptic cleft . This can result in increased neuronal activity and stimulation.

properties

IUPAC Name |

N-(cyclohexylmethyl)-2-hydroxyacetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO2/c11-7-9(12)10-6-8-4-2-1-3-5-8/h8,11H,1-7H2,(H,10,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMKHUUUHMBYWQY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)CNC(=O)CO |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-cyclopropyl-3-(prop-2-en-1-yl)-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B3002855.png)

![1-(4-chlorophenyl)-3-hydroxy-3-(4-methoxyphenyl)-3,5,6,7-tetrahydro-2H-imidazo[2,1-b][1,3]thiazin-1-ium bromide](/img/structure/B3002857.png)

![2-methyl-N-[2-[3-[2-(4-methylanilino)-2-oxoethyl]sulfanylindol-1-yl]ethyl]benzamide](/img/structure/B3002859.png)

![2-[(3-ethyl-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(4-methylbenzyl)acetamide](/img/structure/B3002861.png)

![3,3-Dimethyl-5-(2-methylpyrazolo[1,5-a]pyrazin-4-yl)oxycyclohexan-1-amine](/img/structure/B3002869.png)

![9-(2-Chloropropanoyl)-2,9-diazaspiro[4.5]decan-1-one](/img/structure/B3002870.png)

![N-(2,8-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2-ethoxyacetamide](/img/structure/B3002871.png)

![2-(2,3,4,7,8,9-hexahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazine-2-carbonyl)-4H-chromen-4-one](/img/structure/B3002872.png)